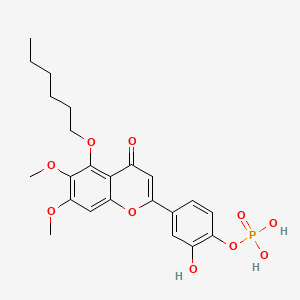
Hddfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate is a flavonoid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of hexyloxy, dihydroxy, dimethoxy, and phosphate groups attached to a flavone backbone. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of Key Intermediates: The synthesis begins with the preparation of 2-hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and 3,4-dihydroxybenzaldehyde, respectively.
Formation of Flavone Core: These intermediates are then reacted under phase transfer catalysis (PTC) conditions to form the flavone core structure.
Introduction of Hexyloxy and Phosphate Groups:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Aplicaciones Científicas De Investigación
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex flavonoid derivatives.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate involves its interaction with specific molecular targets and pathways. One notable mechanism is its inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound reduces the production of leukotrienes, which are mediators of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A similar flavonoid with additional methoxy groups.
5,7,4’-Trihydroxy-3,6-dimethoxyflavone: Another flavonoid with a different substitution pattern.
Uniqueness
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate is unique due to the presence of the hexyloxy and phosphate groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
111372-46-4 |
|---|---|
Fórmula molecular |
C23H27O10P |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
[4-(5-hexoxy-6,7-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H27O10P/c1-4-5-6-7-10-31-23-21-16(25)12-18(32-19(21)13-20(29-2)22(23)30-3)14-8-9-17(15(24)11-14)33-34(26,27)28/h8-9,11-13,24H,4-7,10H2,1-3H3,(H2,26,27,28) |
Clave InChI |
WHFSJKCACRWVPW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |
Key on ui other cas no. |
111372-46-4 |
Sinónimos |
5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone 4'-phosphate HDDFP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















